

2-Chloro-4-nitrophenyl-beta-D-cellobioside structure and formula

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Compound of Interest

Compound Name: 2-Chloro-4-nitrophenyl-beta-D-cellobioside

CAS No.: 135743-28-1

Cat. No.: B593194

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-D-Cellobioside (CNP-Cel)

Executive Summary

2-Chloro-4-nitrophenyl-

-D-cellobioside (CNP-Cel) is a precision engineered chromogenic substrate designed for the kinetic characterization of cellulolytic enzymes, specifically cellobiohydrolases (CBH) and endoglucanases.[1] Unlike its parent compound, p-nitrophenyl-

-D-cellobioside (pNPC), the CNP-Cel analogue incorporates a chlorine substituent at the ortho position of the phenolic ring.[1]

This structural modification induces an inductive effect that significantly lowers the pKa of the leaving group (2-chloro-4-nitrophenol) from ~7.1 to ~5.[1]5. This physicochemical shift enables continuous spectrophotometric monitoring of enzyme activity at acidic pH (4.5–6.0), the optimal range for most fungal cellulases (e.g., *Trichoderma reesei*, *Aspergillus niger*), eliminating the need for discontinuous "stop-and-read" protocols required by standard pNP substrates.[1]

Chemical Architecture & Specifications

The molecule consists of a cellobiose moiety (two glucose units linked

-1,[1]4) glycosidically linked to a 2-chloro-4-nitrophenol aglycone.[1][2][3][4]

Molecular Specifications

Parameter	Specification
Common Name	2-Chloro-4-nitrophenyl- -D-cellobioside (CNP-Cel)
CAS Number	135743-28-1
Molecular Formula	
Molecular Weight	497.84 g/mol
Aglycone	2-Chloro-4-nitrophenol ()
Solubility	Soluble in DMSO, MeOH; sparingly soluble in cold water (warm to dissolve)
Appearance	White to off-white crystalline powder
Stability	Hydrolytically stable at pH 4–7; protect from light and moisture

Structural Diagram



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Figure 1: Structural logic of CNP-Cel.[1] The enzyme cleaves the bond between the cellobiose and the CNP group.

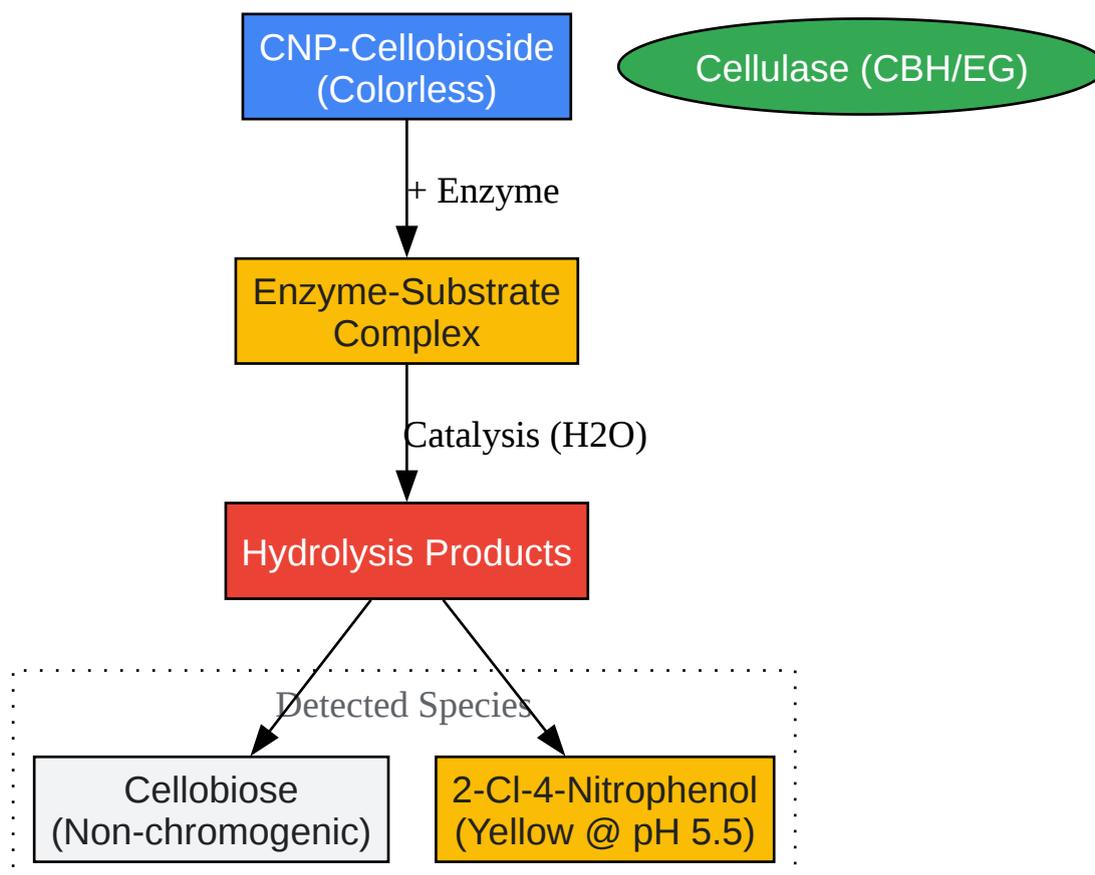
Mechanistic Insight: The "Chlorine Advantage"

The utility of CNP-Cel rests on the electron-withdrawing nature of the chlorine atom. In standard p-nitrophenol (pNP) assays, the phenol must be ionized (phenolate form) to absorb strongly at 405 nm.[1] Since pNP has a pKa of 7.1, it is protonated (colorless) at acidic pH.[1]

The CNP Shift:

- Inductive Effect: The Chlorine atom at the ortho position pulls electron density from the ring. [1]
- Acidification: This stabilizes the phenolate anion, lowering the pKa to ~5.5.
- Result: At pH 5.0 (typical cellulase assay condition), a significant fraction of the released 2-chloro-4-nitrophenol is ionized, allowing real-time measurement of yellow color evolution without adding a high-pH stopping buffer.[1]

Enzymatic Reaction Pathway



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Figure 2: Hydrolysis pathway.[1] The release of the CNP aglycone is the rate-limiting step measured spectrophotometrically.

Experimental Protocol: Continuous Kinetic Assay

Objective: Determine the catalytic activity (

) of a purified cellobiohydrolase using CNP-Cel at pH 5.0.

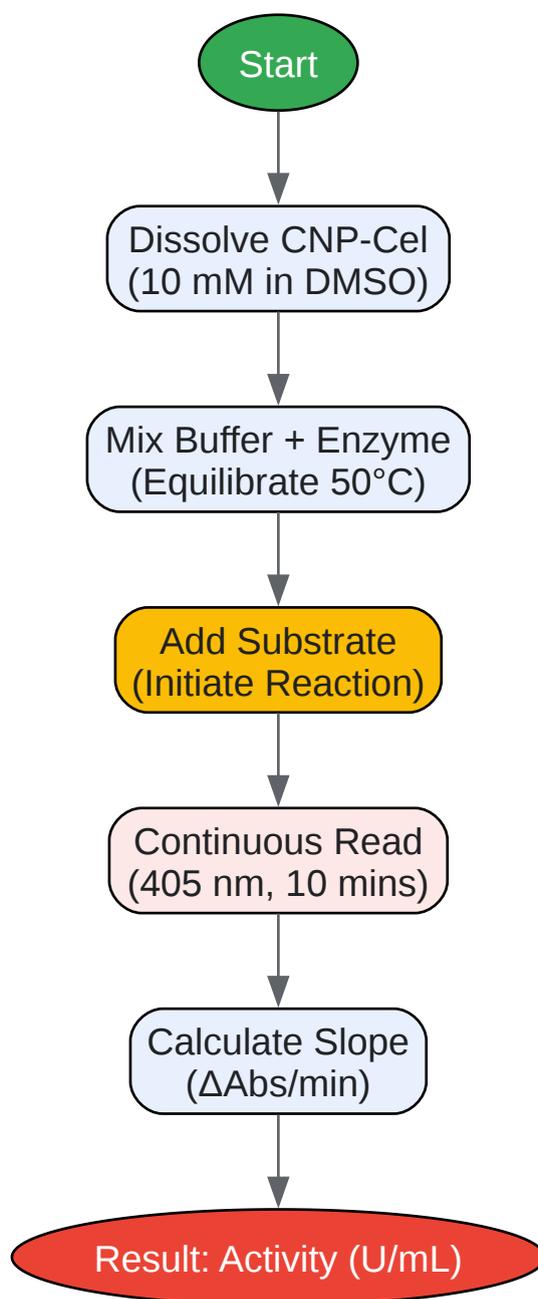
Reagents

- Buffer: 50 mM Sodium Acetate, pH 5.0.[1]
- Substrate Stock: 10 mM CNP-Cel in 10% DMSO/Water (Pre-dissolve in pure DMSO, then dilute).
- Enzyme: Purified Cellulase (diluted to ~0.1–1.0 U/mL).[1]

Workflow

- Blanking: Set spectrophotometer to 405 nm (or 400 nm). Zero with buffer.[1]
- Equilibration: Pre-incubate 800 μ L of Acetate Buffer and 100 μ L of Enzyme solution at the target temperature (e.g., 50°C) for 5 minutes.
- Initiation: Add 100 μ L of Substrate Stock (Final conc: 1 mM). Mix rapidly by inversion.
- Measurement: Immediately record absorbance () every 30 seconds for 10 minutes.
- Quantification: Calculate the slope (Abs/min) from the linear portion of the curve.

Assay Logic Diagram



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Figure 3: Step-by-step kinetic assay workflow for continuous monitoring.[1]

Data Analysis & Troubleshooting

Calculating Activity

Enzyme activity (Units/mL) is calculated using the Beer-Lambert Law:

[1]

- : Slope of the linear reaction.[1]
- : Total reaction volume (mL).[1]
- : Dilution factor of the enzyme.
- : Extinction coefficient of 2-chloro-4-nitrophenol at the assay pH.[1]

- Note: At pH 5.0,

is lower than at pH 10.[1] You must determine

experimentally by constructing a standard curve of 2-chloro-4-nitrophenol in the assay buffer (pH 5.0). Typical values are

depending on exact pH.[1]

- : Path length (usually 1 cm).[1]
- : Volume of enzyme added (mL).

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
No Color Development	Enzyme inactive or pH too low (<4.[1]0)	Verify pH; check enzyme on standard CMC plate; ensure pH > pKa (5.5) for max sensitivity or use standard curve.
Precipitation	Substrate insolubility	Keep DMSO concentration <10%; warm buffer to 30–40°C before adding substrate.[1]
High Background	Spontaneous hydrolysis	Store substrate stock at -20°C; protect from light; prepare fresh daily.[1]

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